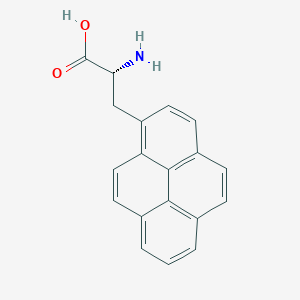

(2R)-2-amino-3-pyren-1-ylpropanoic acid

説明

(2R)-2-Amino-3-pyren-1-ylpropanoic acid is a non-proteinogenic amino acid derivative characterized by a pyren-1-yl substituent attached to the β-carbon of a propanoic acid backbone, with (2R) stereochemistry at the α-carbon. The pyrene moiety, a polycyclic aromatic hydrocarbon (PAH), imparts unique physicochemical properties, including pronounced hydrophobicity, fluorescence, and π-π stacking capabilities. These traits make the compound valuable in applications such as fluorescent biochemical probes, supramolecular chemistry, and drug design, where aromatic interactions and optical properties are critical .

特性

IUPAC Name |

(2R)-2-amino-3-pyren-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c20-16(19(21)22)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9,16H,10,20H2,(H,21,22)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMOPDBUZPBOPL-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares (2R)-2-amino-3-pyren-1-ylpropanoic acid with two related compounds: (R)-2-amino-3-(pyridin-3-yl)propanoic acid () and aziridine-2-carboxylic acid-containing dipeptides (). Key differences in structure, synthesis, properties, and applications are summarized below.

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Properties |

|---|---|---|---|---|

| (2R)-2-Amino-3-pyren-1-ylpropanoic acid | C₁₉H₁₅NO₂ | 289.33 g/mol | Pyren-1-yl | Hydrophobic, fluorescent, rigid PAH |

| (R)-2-Amino-3-(pyridin-3-yl)propanoic acid | C₈H₁₀N₂O₂ | 166.18 g/mol | Pyridin-3-yl | Moderate solubility, basic nitrogen |

| Aziridine-2-carboxylic acid-containing dipeptides | Variable | Variable | Aziridine ring | High reactivity, covalent binding |

- Pyren-1-yl vs. Pyridin-3-yl : The pyrene group significantly increases hydrophobicity and molecular weight compared to the pyridine analog, which has a smaller heteroaromatic ring with a basic nitrogen atom. This difference impacts solubility and biological membrane permeability .

- Aziridine Ring : Aziridine-containing derivatives exhibit ring strain, enhancing reactivity for covalent modifications, unlike the inert pyrene group .

Research Findings and Challenges

- Deprotection Efficiency : Aziridine-containing compounds face deprotection challenges, with N-terminal derivatives yielding unidentifiable mixtures, unlike pyren-1-yl or pyridin-3-yl analogs .

- Stereochemical Control : The bulky pyren-1-yl group may hinder stereoselective synthesis compared to smaller substituents like pyridin-3-yl.

- Biological Compatibility : Pyrene’s hydrophobicity limits aqueous applications but enhances compatibility with lipid-rich environments (e.g., cell membranes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。